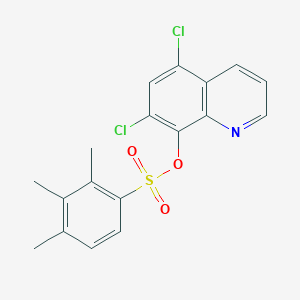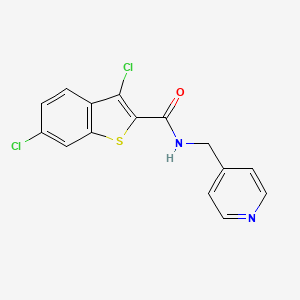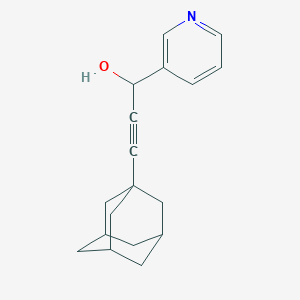
5,7-Dichloroquinolin-8-yl 2,3,4-trimethylbenzene-1-sulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,7-Dichloroquinolin-8-yl 2,3,4-trimethylbenzene-1-sulfonate is a chemical compound that combines a quinoline derivative with a sulfonate ester
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Dichloroquinolin-8-yl 2,3,4-trimethylbenzene-1-sulfonate typically involves the reaction of 5,7-dichloroquinolin-8-ol with 2,3,4-trimethylbenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to facilitate the formation of the sulfonate ester. The reaction conditions generally include a solvent like dichloromethane or chloroform, and the reaction is performed at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
5,7-Dichloroquinolin-8-yl 2,3,4-trimethylbenzene-1-sulfonate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the quinoline ring can be substituted with other nucleophiles.
Oxidation and Reduction: The quinoline ring can be oxidized or reduced under appropriate conditions.
Hydrolysis: The sulfonate ester can be hydrolyzed to yield the corresponding sulfonic acid and alcohol.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be used.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the sulfonate ester.
Major Products
Substitution Reactions: Products include substituted quinoline derivatives.
Oxidation and Reduction: Products include oxidized or reduced forms of the quinoline ring.
Hydrolysis: Products include 5,7-dichloroquinolin-8-ol and 2,3,4-trimethylbenzenesulfonic acid.
科学的研究の応用
5,7-Dichloroquinolin-8-yl 2,3,4-trimethylbenzene-1-sulfonate has several applications in scientific research:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 5,7-Dichloroquinolin-8-yl 2,3,4-trimethylbenzene-1-sulfonate involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, disrupting replication and transcription processes. The sulfonate ester group can enhance the compound’s solubility and facilitate its transport across cell membranes. These interactions can lead to various biological effects, including antimicrobial and anticancer activities.
類似化合物との比較
Similar Compounds
5,7-Dichloroquinolin-8-ol: A precursor in the synthesis of 5,7-Dichloroquinolin-8-yl 2,3,4-trimethylbenzene-1-sulfonate.
Clioquinol: A related compound with antimicrobial properties.
5,7-Diiodoquinolin-8-ol: Another quinoline derivative with similar chemical properties.
Uniqueness
This compound is unique due to the presence of both the quinoline and sulfonate ester groups, which confer distinct chemical and biological properties. The combination of these functional groups allows for versatile applications in various scientific fields.
特性
IUPAC Name |
(5,7-dichloroquinolin-8-yl) 2,3,4-trimethylbenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15Cl2NO3S/c1-10-6-7-16(12(3)11(10)2)25(22,23)24-18-15(20)9-14(19)13-5-4-8-21-17(13)18/h4-9H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMWUGJINEXDFOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)S(=O)(=O)OC2=C(C=C(C3=C2N=CC=C3)Cl)Cl)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15Cl2NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-{4-[(4-methoxy-1-piperidinyl)carbonyl]phenyl}ethanesulfonamide](/img/structure/B5097005.png)
![N'-cyclopentyl-N-ethyl-N-[2-(1H-pyrazol-1-yl)ethyl][1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B5097008.png)
![N-{4-[(4-ethyl-1-piperazinyl)carbonyl]phenyl}methanesulfonamide](/img/structure/B5097029.png)


![ethyl (5-{4-[(3-fluorobenzyl)oxy]-3-methoxybenzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl)acetate](/img/structure/B5097057.png)
![[2-[(E)-(3-benzyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]phenyl] 2-nitrobenzenesulfonate](/img/structure/B5097061.png)
![3-(1,3-benzodioxol-5-yl)-5-(3,5-dimethyl-2-furoyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5097064.png)
![2-[3-(2-isopropyl-5-methylphenoxy)-5-nitrophenoxy]dibenzo[b,d]furan](/img/structure/B5097069.png)
![N-(2,5-difluorophenyl)-2-{[4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B5097073.png)
![METHYL 3-{[(3-FLUOROPHENYL)CARBAMOYL]METHYL}-1,7-DIMETHYL-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE](/img/structure/B5097079.png)
![1,3-Benzodioxol-5-ylmethyl 6-methyl-2-oxo-4-[2-(propan-2-yloxy)phenyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B5097093.png)
amino]-N-(4-iodo-2-methylphenyl)benzamide](/img/structure/B5097108.png)
![3-(2-chlorophenyl)-N-{2-[(4-methylbenzyl)thio]ethyl}acrylamide](/img/structure/B5097109.png)
